
Application Note: Synthesis of Bifonazole from
4-Phenylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bifonazole

Cat. No.: B1667052 Get Quote

Introduction

Bifonazole is a broad-spectrum imidazole antifungal agent used for the topical treatment of

various dermatomycoses.[1][2] It functions by inhibiting the biosynthesis of ergosterol, an

essential component of the fungal cell membrane.[3][4] Specifically, it acts on the cytochrome

P450-dependent enzyme lanosterol 14-alpha-demethylase, leading to the disruption of the

fungal cell membrane and eventual cell death.[3] This document outlines a detailed protocol for

the chemical synthesis of bifonazole, starting from the precursor 4-phenylbenzophenone. The

synthesis involves a two-step process: the reduction of the ketone to a secondary alcohol,

followed by a substitution reaction with imidazole.

Target Audience: This protocol is intended for researchers, scientists, and professionals in the

field of drug development and medicinal chemistry.

Experimental Protocols
The synthesis of bifonazole from 4-phenylbenzophenone is accomplished via a two-step

reaction pathway as detailed below.

Step 1: Reduction of 4-Phenylbenzophenone to (Biphenyl-4-yl)-phenyl-carbinol

This initial step involves the reduction of the ketone functional group in 4-phenylbenzophenone

to a secondary alcohol using sodium borohydride.
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Materials:

4-Phenylbenzophenone

Ethanol

Sodium borohydride (NaBH₄)

Hydrochloric acid (dilute)

Water

Procedure:

In a suitable reaction vessel, dissolve 38.8 g (0.15 mol) of 4-phenylbenzophenone in 200 ml

of ethanol.[5]

To this solution, carefully add 3 g (0.075 mol) of sodium borohydride.[5]

Heat the reaction mixture under reflux for 15 hours.[5]

After the reflux period, allow the mixture to cool to room temperature.

Hydrolyze the reaction mixture by the slow addition of water containing a small amount of

hydrochloric acid.

The resulting solid precipitate, (biphenyl-4-yl)-phenyl-carbinol, is collected.

Purify the crude product by recrystallization from ethanol.[5]

The final product is (biphenyl-4-yl)-phenyl-carbinol, which should be a white solid.[5]

Step 2: Synthesis of Bifonazole from (Biphenyl-4-yl)-phenyl-carbinol

This second step involves the reaction of the intermediate alcohol with imidazole in the

presence of thionyl chloride to yield the final product, bifonazole.

Materials:
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(Biphenyl-4-yl)-phenyl-carbinol

Imidazole

Acetonitrile

Thionyl chloride (SOCl₂)

Chloroform

Water

Sodium sulfate (Na₂SO₄)

Ethyl acetate

Procedure:

In a separate reaction vessel, dissolve 13.6 g (0.2 mol) of imidazole in 150 ml of acetonitrile.

[5]

Cool the imidazole solution to 10°C and slowly add 3.5 ml of thionyl chloride to form thionyl-

bis-imidazole.[5][6]

To this solution, add 13 g (0.05 mol) of (biphenyl-4-yl)-phenyl-carbinol obtained from Step 1.

[5][6]

Allow the reaction mixture to stand for 15 hours at room temperature.[5]

Remove the solvent by distillation under vacuum.[5]

Take up the residue in chloroform and wash the solution with water.[5]

Collect the organic phase, dry it over anhydrous sodium sulfate, and filter.[5]

Distill off the solvent in vacuo. The residue will be an oily substance.[5]

Dissolve the oily residue in ethyl acetate and filter to remove any insoluble, resinous

constituents.[5]
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Remove the ethyl acetate by distillation in vacuo.

Purify the final residue by recrystallization from acetonitrile to obtain (biphenyl-4-yl)-imidazol-

1-yl-phenyl-methane (Bifonazole).[5][6]

Data Presentation
The following table summarizes the quantitative data for the synthesis of bifonazole.

Step
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(mol)
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Yield
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1
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le,
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Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of Bifonazole from 4-

Phenylbenzophenone.
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Start: 4-Phenylbenzophenone

Step 1: Reduction
- Dissolve in Ethanol

- Add NaBH4
- Reflux for 15h

Hydrolysis
- Add acidified water

Purification
- Recrystallize from Ethanol

Intermediate:
(Biphenyl-4-yl)-phenyl-carbinol

Step 2: Substitution
- Dissolve Imidazole in Acetonitrile

- Add SOCl2 at 10°C
- Add Intermediate

- React for 15h at RT

Workup
- Solvent removal (vacuum)

- Chloroform extraction
- Water wash

- Dry over Na2SO4

Purification
- Dissolve in Ethyl Acetate, filter
- Recrystallize from Acetonitrile

End Product: Bifonazole

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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